ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The tert-butylphenyl and chlorobenzylidene groups can be introduced through substitution reactions.
Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
Ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H27ClN2O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27ClN2O3S/c1-6-33-25(32)22-16(2)29-26-30(23(22)18-9-11-19(12-10-18)27(3,4)5)24(31)21(34-26)15-17-7-13-20(28)14-8-17/h7-15,23H,6H2,1-5H3/b21-15+ |
InChI Key |
QPVLAVVCJWRGLQ-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)(C)C)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)(C)C)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C |
Origin of Product |
United States |
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